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Compound of Interest

Compound Name: Taxifolin

Cat. No.: B1144240 Get Quote

Introduction: Taxifolin, a naturally occurring flavonoid also known as dihydroquercetin, has

garnered significant interest for its diverse pharmacological activities, including antioxidant,

anti-inflammatory, and cardioprotective effects. As the therapeutic potential of taxifolin
continues to be explored, understanding its interactions with other drugs is crucial for ensuring

safety and efficacy in clinical applications. However, direct in vivo studies on taxifolin's drug

interactions are currently limited. This guide provides a comparative overview of potential in

vivo drug interactions of taxifolin, drawing upon available data for the structurally similar and

extensively studied flavonoid, quercetin. The information presented herein aims to guide

researchers and drug development professionals in designing preclinical and clinical studies

involving taxifolin.

Mechanisms of Interaction:
In vitro and in silico studies suggest that taxifolin may influence the pharmacokinetics of co-

administered drugs through the modulation of drug transporters and metabolizing enzymes.

P-glycoprotein (P-gp) Inhibition: Taxifolin has been shown to interact with P-gp, an efflux

transporter that plays a significant role in drug absorption and distribution. By inhibiting P-gp,

taxifolin could potentially increase the bioavailability and systemic exposure of P-gp

substrate drugs.

Cytochrome P450 (CYP) Enzyme Modulation: Taxifolin has demonstrated weak inhibitory

effects on CYP3A4 in vitro, a key enzyme responsible for the metabolism of a wide range of
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drugs. Inhibition of CYP3A4 could lead to decreased clearance and increased plasma

concentrations of co-administered drugs metabolized by this enzyme.

Comparative In Vivo Drug Interaction Studies
(Quercetin as a Surrogate):
The following sections summarize the findings of in vivo studies investigating the interaction of

quercetin with commonly used drugs. These findings may provide insights into the potential

interactions of taxifolin.

Table 1: Quercetin-Midazolam Interaction in Humans

Parameter
Midazolam
Alone

Midazolam +
Single Dose
Quercetin
(1500 mg)

Midazolam +
Short-term
Quercetin
(1500 mg/day
for 1 week)

Reference

AUC (0-∞)

(ng·h/mL)

Data not

provided

No significant

alteration

Trend towards

reduction

(Geometric mean

ratio: 0.82)

[1]

Cmax (ng/mL)
Data not

provided

No significant

alteration

Data not

provided
[1]

Table 2: Quercetin-Warfarin Interaction in Rats
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Parameter Warfarin Alone

Warfarin +
Quercetin (Co-
administration
)

Warfarin +
Quercetin
(Pre-treatment
for 14 days)

Reference

Cmax (µg/mL) Control
Increased by

10.98%

Increased by

30.43%
[2]

AUC (0-∞)

(µg·h/mL)
Control

Increased by

20.20%

Increased by

62.94%
[2]

t1/2 (h) Control
Increased by

8.87%

Increased by

10.54%
[2]

Clearance (mL/h) Control
Decreased by

16.40%

Decreased by

41.35%
[2]

Table 3: Quercetin-Digoxin Interaction in Pigs

Parameter
Digoxin Alone (0.02
mg/kg)

Digoxin (0.02
mg/kg) + Quercetin
(40 mg/kg)

Reference

Cmax (ng/mL) Control Increased by 413% [3][4]

AUC (0-t) (ng·h/mL) Control Increased by 170% [3][4]

Table 4: Quercetin-Caffeine Interaction in Humans

Parameter
Caffeine Alone (100
mg)

Caffeine (100 mg) +
Quercetin (500
mg/day for 14
days)

Reference

Paraxanthine Cmax

(ng/mL)
Control

Significantly

decreased
[5]

Paraxanthine AUC

(ng·h/mL)
Control

Significantly

decreased
[5]
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Experimental Protocols:
1. Quercetin-Midazolam Interaction Study in Humans[1]

Study Design: A crossover study involving 10 healthy volunteers.

Treatment Arms:

Oral administration of 7.5 mg midazolam.

Co-administration of a single oral dose of 1500 mg quercetin with 7.5 mg midazolam.

Oral administration of 7.5 mg midazolam after 1 week of daily supplementation with 1500

mg quercetin.

Pharmacokinetic Analysis: Plasma concentrations of midazolam and its 1'-hydroxy

metabolite were measured to determine pharmacokinetic parameters.

2. Quercetin-Warfarin Interaction Study in Rats[2]

Study Design: Male Wistar rats were divided into three groups.

Treatment Groups:

Control Group: Received a single oral dose of warfarin.

Co-administration Group: Received a single oral dose of quercetin and warfarin

concomitantly.

Pre-treatment Group: Received oral quercetin for 14 consecutive days, followed by a

single oral dose of warfarin on the 15th day.

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine

the plasma concentrations of warfarin and calculate pharmacokinetic parameters.

3. Quercetin-Digoxin Interaction Study in Pigs[3][4]

Study Design: A crossover study in pigs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25988261/
https://pubmed.ncbi.nlm.nih.gov/36239716/
https://2024.sci-hub.se/1684/14552fa2e31ee6593f368123dbba5146/wang2004.pdf
https://pubmed.ncbi.nlm.nih.gov/14697403/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Oral administration of digoxin (0.02 mg/kg) with and without quercetin (40 mg/kg).

Pharmacokinetic Analysis: Blood samples were collected to determine the serum

concentration of digoxin using a fluorescence polarization immunoassay.

4. Quercetin-Caffeine Interaction Study in Humans[5]

Study Design: A study involving healthy volunteers.

Treatment: Subjects received a single oral dose of 100 mg caffeine before and after a 14-day

treatment with 500 mg quercetin daily.

Pharmacokinetic Analysis: Blood samples were collected to measure the plasma

concentrations of caffeine and its primary metabolite, paraxanthine.

Visualizations:
Figure 1: Workflow of in vivo drug interaction studies with quercetin.

Taxifolin

P-glycoprotein (P-gp)

Inhibition

CYP3A4

Weak Inhibition

Co-administered Drug
(P-gp or CYP3A4 Substrate)

Efflux

Increased Drug Absorption
 and Bioavailability

Metabolism

Decreased Drug Metabolism
 and Clearance

Click to download full resolution via product page

Figure 2: Potential mechanisms of taxifolin-drug interactions.
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Disclaimer: The data presented in this guide is primarily based on studies conducted with

quercetin, a flavonoid structurally similar to taxifolin. While these findings provide valuable

insights into the potential for drug interactions, they should be interpreted with caution. Further

in vivo research is imperative to definitively establish the drug interaction profile of taxifolin.

Researchers are strongly encouraged to conduct specific preclinical and clinical studies to

evaluate the safety and efficacy of co-administering taxifolin with other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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